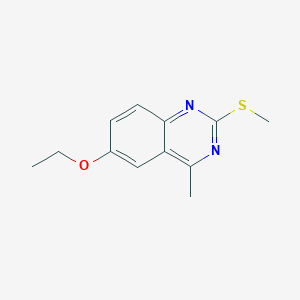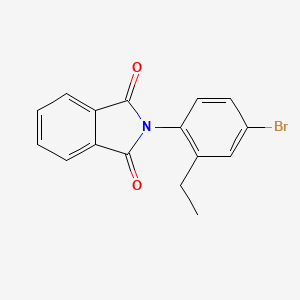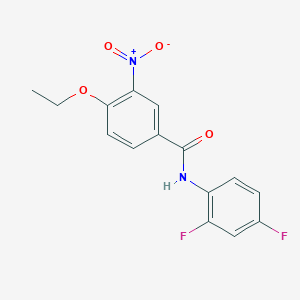![molecular formula C19H22N4S B5738571 N-methyl-N'-1-naphthyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5738571.png)
N-methyl-N'-1-naphthyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N'-1-naphthyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea, commonly known as MET, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MET is a thiourea derivative that has been synthesized through a number of methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
科学的研究の応用
MET has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, MET has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use in the treatment of cancer and neurological disorders. In agriculture, MET has been studied for its potential use as a herbicide and insecticide. In environmental science, MET has been studied for its potential use in the removal of heavy metals from contaminated soil and water.
作用機序
The mechanism of action of MET involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and fever. By inhibiting COX enzymes, MET reduces the production of prostaglandins, resulting in anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
MET has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to have neuroprotective effects in animal models of neurological disorders. In addition, MET has been shown to have herbicidal and insecticidal effects in plant and insect models.
実験室実験の利点と制限
MET has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, its instability in acidic conditions and sensitivity to light and heat can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of MET, including its potential use in the treatment of cancer and neurological disorders, its use as a herbicide and insecticide, and its potential use in environmental remediation. Further studies are needed to understand the pharmacokinetics and pharmacodynamics of MET, as well as its potential side effects and toxicity.
合成法
MET has been synthesized through a number of methods, including the reaction of 1-naphthylamine with 1,3,5-trimethyl-1H-pyrazole-4-carbonyl chloride followed by reaction with methyl isothiocyanate. Another method involves the reaction of 1-naphthylamine with 1,3,5-trimethylpyrazole-4-carboxylic acid followed by reaction with thionyl chloride and methylamine. The synthesis of MET has also been achieved through the reaction of 1-naphthylamine with 1,3,5-trimethyl-1H-pyrazole-4-carbonyl isothiocyanate followed by reaction with methylamine.
特性
IUPAC Name |
1-methyl-3-naphthalen-1-yl-1-[(1,3,5-trimethylpyrazol-4-yl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4S/c1-13-17(14(2)23(4)21-13)12-22(3)19(24)20-18-11-7-9-15-8-5-6-10-16(15)18/h5-11H,12H2,1-4H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJFEJUIIZSNEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN(C)C(=S)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-fluorophenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5738496.png)








![4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol](/img/structure/B5738545.png)

![N-(3,4-dimethylphenyl)[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B5738575.png)

